2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl) ethanol
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Overview
Description
. This impurity is significant in the pharmaceutical industry as it needs to be identified and quantified to ensure the purity and safety of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nebivolol involves multiple steps, including the formation of intermediates that can lead to the formation of Nebivolol Ethanol Impurity. One common synthetic route involves the reaction of 6-fluorochroman with chloroethanol under specific conditions to yield the impurity .
Industrial Production Methods: In industrial settings, the production of Nebivolol and its impurities is closely monitored using high-performance liquid chromatography (HPLC) and other analytical techniques to ensure that the levels of impurities, including Nebivolol Ethanol Impurity, are within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: Nebivolol Ethanol Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Nebivolol Ethanol Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Research on its biological effects helps in understanding the safety and efficacy of Nebivolol.
Medicine: Studying this impurity aids in ensuring the safety of Nebivolol as a pharmaceutical product.
Mechanism of Action
The mechanism of action of Nebivolol Ethanol Impurity is not well-studied as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential to ensure the safety and efficacy of Nebivolol. The impurity may interact with various molecular targets and pathways, potentially affecting the overall pharmacological profile of the drug .
Comparison with Similar Compounds
Nebivolol Hydrochloride: The primary active ingredient in Nebivolol formulations.
Defluoro Nebivolol: A derivative lacking the fluorine atom.
L-Nebivolol Hydrochloride: Another enantiomer of Nebivolol.
Uniqueness: Nebivolol Ethanol Impurity is unique due to its specific chemical structure, which includes a chlorine atom and a fluorochroman moiety. This structure differentiates it from other related compounds and necessitates specific analytical methods for its identification and quantification .
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C11H12ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2 |
InChI Key |
CJWPZPOGTNMOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CCl)O |
Origin of Product |
United States |
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